molecular formula C20H21F3N2O2 B3463047 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

Cat. No.: B3463047
M. Wt: 378.4 g/mol
InChI Key: SXUGLUNPDLVMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzodioxole moiety and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Piperazine Ring: The benzodioxole intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Addition of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and trifluoromethylphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A related compound with a similar benzodioxole moiety but different functional groups.

    4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another compound with a benzodioxole ring but different alkyl substituents.

Uniqueness

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine is unique due to its combination of a piperazine ring, benzodioxole moiety, and trifluoromethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-4-1-15(2-5-17)12-24-7-9-25(10-8-24)13-16-3-6-18-19(11-16)27-14-26-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUGLUNPDLVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
Reactant of Route 6
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

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